2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-
CAS No.: 73839-65-3
Cat. No.: VC17243758
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73839-65-3 |
|---|---|
| Molecular Formula | C13H12O5 |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | 4-acetyl-3-(4-hydroxy-3-methoxyphenyl)-2H-furan-5-one |
| Standard InChI | InChI=1S/C13H12O5/c1-7(14)12-9(6-18-13(12)16)8-3-4-10(15)11(5-8)17-2/h3-5,15H,6H2,1-2H3 |
| Standard InChI Key | ULTWKORORDEMCL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(COC1=O)C2=CC(=C(C=C2)O)OC |
Introduction
Structural and Synthetic Characterization
Molecular Architecture and Key Features
The compound’s structure centers on a 2(5H)-furanone ring, a five-membered lactone with α,β-unsaturated carbonyl functionality. The acetyl group at position 3 introduces electron-withdrawing effects, while the 4-hydroxy-3-methoxyphenyl substituent at position 4 contributes aromaticity and hydrogen-bonding capabilities. This combination enhances interactions with biological targets, such as enzymes and receptors, by modulating electronic and steric properties .
Synthetic Methodologies
Synthesis of 2(5H)-furanone derivatives typically involves cyclization reactions. For non-brominated analogs like 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-2(5H)-furanone, Lewis acid-catalyzed intramolecular esterification is a common approach. A representative route includes:
-
Precursor Preparation: Starting with 4-hydroxy-3-methoxyphenyl acetophenone derivatives.
-
Cyclization: Using catalysts like or to promote lactone formation.
-
Purification: Recrystallization or chromatography to isolate the product .
Table 1: Comparison of Synthetic Approaches for 2(5H)-Furanone Derivatives
| Method | Catalyst | Yield (%) | Key Side Reactions |
|---|---|---|---|
| Lewis acid cyclization | 65 | Dimerization | |
| Acid-catalyzed esterification | 55 | Dehydration byproducts |
These methods prioritize yield optimization and minimization of side products, though challenges remain in scaling for industrial production .
Biological Activities and Mechanistic Insights
Table 2: Eag-1 Inhibition Constants of Selected Furanone Derivatives
| Compound | (nM) | Key Substituents |
|---|---|---|
| 7 | 12.3 | 3-Acetyl, 4-methoxyphenyl |
| 12 | 9.8 | 3-Acetyl, 4-hydroxy-3-methoxy |
| Astemizole | 45.6 | - |
These findings suggest that the 4-hydroxy-3-methoxyphenyl group enhances target engagement, likely through hydrophobic interactions and hydrogen bonding with residues in the Eag-1 binding pocket .
Antimicrobial and Biofilm-Inhibitory Effects
In Bacillus subtilis, sulfur-containing 2(5H)-furanone derivatives (e.g., F12, F15, F94) inhibit biofilm formation at 10 µg/mL by suppressing the eps operon, which governs exopolysaccharide synthesis. While the target compound lacks sulfur, its acetyl and methoxyphenyl groups may similarly disrupt biofilm matrix integrity. Synergy with antibiotics like kanamycin and chloramphenicol has been observed, reducing biofilm-associated antibiotic resistance .
Pharmaceutical and Industrial Applications
Therapeutic Development
Case Study 1: Eag-1-Targeted Cancer Therapy
In silico docking simulations revealed that derivatives resembling 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-2(5H)-furanone bind to Eag-1’s voltage-sensing domain, disrupting channel activation. This mechanism could impede cancer cell proliferation and invasion, warranting further in vivo validation .
Case Study 2: Antibiotic Adjuvants
Co-administration with furanone derivatives restores antibiotic efficacy against biofilm-embedded bacteria. For instance, F12 reduced B. subtilis biofilm viability by 70% when combined with chloramphenicol, suggesting potential for combinatorial therapies .
Flavoring and Preservation in the Food Industry
The compound’s acetyl group imparts a sweet, caramel-like aroma, making it suitable as a flavor enhancer in baked goods. Additionally, its antioxidant properties could extend shelf life by preventing lipid oxidation in processed foods .
Agricultural and Environmental Relevance
Pesticidal Activity
Preliminary studies on furanone derivatives indicate larvicidal effects against Aedes aegypti, with LC₅₀ values < 50 ppm. The 4-hydroxy-3-methoxyphenyl moiety may interfere with insect neuroreceptors, offering a biodegradable alternative to synthetic pesticides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume